molecular formula C8H7BF3KO2 B13467744 Potassium trifluoro(2-formyl-4-methoxyphenyl)borate

Potassium trifluoro(2-formyl-4-methoxyphenyl)borate

Cat. No.: B13467744
M. Wt: 242.05 g/mol
InChI Key: ZWPNNKJUHLZYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(2-formyl-4-methoxyphenyl)boranuide is an organotrifluoroborate compound. It is known for its application in Suzuki Cross-Coupling reactions, where it serves as a potent boronic acid surrogate. This compound is characterized by its stability and reactivity, making it valuable in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-formyl-4-methoxyphenyl)boranuide typically involves the reaction of 2-formyl-4-methoxyphenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to maintain consistency and yield. The final product is often purified through recrystallization or other suitable methods to achieve the desired purity levels .

Mechanism of Action

The mechanism by which potassium trifluoro(2-formyl-4-methoxyphenyl)boranuide exerts its effects involves the formation of a palladium complex during the Suzuki Cross-Coupling reaction. This complex facilitates the transfer of the aryl or vinyl group from the boron atom to the halide, resulting in the formation of the desired biaryl or substituted alkene product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(2-formyl-4-methoxyphenyl)boranuide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Its stability and ease of handling also make it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C8H7BF3KO2

Molecular Weight

242.05 g/mol

IUPAC Name

potassium;trifluoro-(2-formyl-4-methoxyphenyl)boranuide

InChI

InChI=1S/C8H7BF3O2.K/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13;/h2-5H,1H3;/q-1;+1

InChI Key

ZWPNNKJUHLZYQI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(C=C1)OC)C=O)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.